4-Hydroxybevantolol

説明

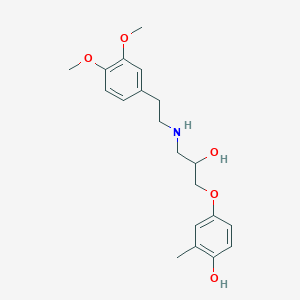

4-Hydroxybevantolol (CAS: 105566-69-6) is a phenolic derivative of Bevantolol, a beta-adrenergic receptor blocker used in cardiovascular therapeutics. Its chemical name is Phenol,4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-2-methyl-, with the molecular formula C₂₀H₂₇NO₅ and a molecular weight of 361.43 g/mol . Structurally, it features a hydroxyl (-OH) group at the para position of the benzene ring, replacing one of the methoxy (-OCH₃) groups present in Bevantolol hydrochloride (CAS: 42864-78-8) . This modification likely enhances its polarity and influences pharmacokinetic properties such as solubility and metabolic stability.

特性

CAS番号 |

105566-69-6 |

|---|---|

分子式 |

C20H27NO5 |

分子量 |

361.4 g/mol |

IUPAC名 |

4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-2-methylphenol |

InChI |

InChI=1S/C20H27NO5/c1-14-10-17(5-6-18(14)23)26-13-16(22)12-21-9-8-15-4-7-19(24-2)20(11-15)25-3/h4-7,10-11,16,21-23H,8-9,12-13H2,1-3H3 |

InChIキー |

WHRVLAOOFFVJBE-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O |

正規SMILES |

CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O |

同義語 |

4-hydroxybevantolol bevantolol metabolite III |

製品の起源 |

United States |

類似化合物との比較

Bevantolol Hydrochloride (Parent Compound)

Key Differences:

- Structural Modifications: Bevantolol hydrochloride (C₁₈H₂₈ClNO₄) lacks the hydroxyl group at the para position of the benzene ring, instead retaining two methoxy groups (3,4-dimethoxy substitution) .

- Metabolism: Hydroxylation is a common metabolic pathway for beta-blockers.

Nebivolol-Related Compounds

Nebivolol, another beta-blocker, shares structural similarities with 4-Hydroxybevantolol in its aryloxypropanolamine backbone. For example:

- Nebivolol Related Compound 3 HCl (CAS: NA, M.W. 405.45): Features a fluorophenyl group and a hydroxy-substituted side chain. Unlike this compound, it includes a bicyclic indole moiety, enhancing its selectivity for β₁-receptors .

- Key Functional Groups: Both compounds retain hydroxyl and methoxy groups, but Nebivolol derivatives exhibit greater stereochemical complexity, influencing receptor affinity .

Viminol 4-Hydroxybenzoate (Non-Beta-Blocker Analog)

Viminol 4-hydroxybenzoate (CAS: NA) is an opioid analgesic with a hydroxybenzoate ester group. While pharmacologically distinct, its structural comparison highlights:

- Ester vs. Ether Linkages: The ester group in Viminol 4-hydroxybenzoate is more susceptible to hydrolysis than the ether linkage in this compound, affecting metabolic stability .

- Hydrogen Bonding: Both compounds utilize hydroxyl groups for hydrogen bonding, but Viminol’s pyrrole ring introduces additional lipophilicity .

Data Table: Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Class |

|---|---|---|---|---|---|

| This compound | 105566-69-6 | C₂₀H₂₇NO₅ | 361.43 | Hydroxyl, methoxy, propanolamine | Beta-blocker derivative |

| Bevantolol Hydrochloride | 42864-78-8 | C₁₈H₂₈ClNO₄ | 342.87 | Methoxy (3,4-di-OCH₃), propanolamine | Beta-blocker |

| Nebivolol Related Compound 3 HCl | NA | C₂₁H₂₈F₂NO₄·HCl | 405.45 | Fluorophenyl, hydroxyl, indole | Beta₁-selective blocker |

| Viminol 4-Hydroxybenzoate | NA | C₂₄H₂₉ClN₂O₃ | 428.96 | Hydroxybenzoate ester, pyrrole | Opioid analgesic |

Research Findings and Limitations

- Structural Impact on Activity: The hydroxyl group in this compound may enhance binding to adrenergic receptors through hydrogen bonding, but this requires validation via receptor affinity assays .

- Metabolic Pathways: Bevantolol undergoes hepatic metabolism to form hydroxylated derivatives, suggesting this compound could be an intermediate or metabolite .

- Data Gaps: Limited pharmacological studies on this compound are available in the provided evidence. Further research is needed to compare its potency, selectivity, and toxicity with Bevantolol and other beta-blockers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。